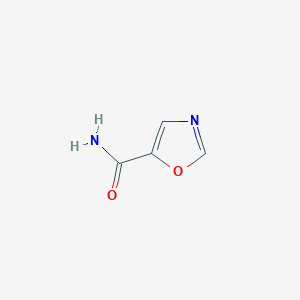

Oxazole-5-carboxamide

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

1,3-oxazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O2/c5-4(7)3-1-6-2-8-3/h1-2H,(H2,5,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXNFUCNDPLBTMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC=N1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30624697 | |

| Record name | 1,3-Oxazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30624697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158178-93-9 | |

| Record name | 1,3-Oxazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30624697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-oxazole-5-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"synthesis and characterization of novel Oxazole-5-carboxamide derivatives"

An In-Depth Technical Guide to the Synthesis and Characterization of Novel Oxazole-5-Carboxamide Derivatives

Introduction: The Oxazole Scaffold in Modern Drug Discovery

The oxazole nucleus, a five-membered aromatic heterocycle containing oxygen and nitrogen, is a cornerstone in medicinal chemistry.[1][2] Its unique electronic properties and ability to act as a bioisostere for amide bonds make it a privileged scaffold in the design of therapeutic agents.[3] Oxazole derivatives exhibit a remarkable breadth of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties.[1][4][5][6] Among the vast landscape of oxazole-containing molecules, the this compound moiety has emerged as a particularly valuable pharmacophore. The carboxamide group at the C5 position provides a crucial hydrogen bonding motif, enabling targeted interactions with biological macromolecules like enzymes and receptors, which is a pivotal aspect of rational drug design.[2][7]

This guide provides a comprehensive overview of the synthesis and characterization of novel this compound derivatives, intended for researchers and professionals in drug development. We will delve into robust synthetic methodologies, explaining the causality behind strategic choices, and detail the rigorous analytical techniques required for unambiguous structural validation.

Part 1: Strategic Synthesis of the this compound Core

The construction of the this compound scaffold can be approached through several strategic pathways. The choice of method is often dictated by the desired substitution pattern, the availability of starting materials, and the need for molecular diversity.

The Van Leusen Oxazole Synthesis: A Cornerstone Approach

The Van Leusen reaction is one of the most efficient and widely utilized methods for constructing the oxazole ring, particularly for 5-substituted derivatives.[8][9] The reaction leverages the unique reactivity of Tosylmethyl isocyanide (TosMIC), which acts as a three-atom synthon, reacting with an aldehyde to form the oxazole core.[10][11]

Causality of the Method: The power of the Van Leusen reaction lies in the multifunctionality of the TosMIC reagent. The isocyanide carbon is nucleophilic, the adjacent methylene protons are acidic and easily removed by a base, and the tosyl group is an excellent leaving group.[11][12] This combination allows for a sequential addition-cyclization-elimination cascade under relatively mild conditions.

Mechanism Workflow:

-

Deprotonation: A base (e.g., K₂CO₃, t-BuOK) deprotonates the α-carbon of TosMIC, creating a potent nucleophile.

-

Nucleophilic Attack: The TosMIC anion attacks the carbonyl carbon of an aldehyde.

-

Cyclization: The resulting alkoxide intermediate undergoes a 5-endo-dig intramolecular cyclization by attacking the isocyanide carbon, forming a dihydrooxazole (oxazoline) intermediate.[10][13]

-

Elimination: A second equivalent of base facilitates the elimination of the tosyl group (as p-toluenesulfinic acid), leading to aromatization and the formation of the stable 5-substituted oxazole ring.[12]

Caption: Mechanism of the Van Leusen Oxazole Synthesis.

To obtain the target this compound, this strategy requires an aldehyde precursor that already contains a masked or functionalized carboxylic acid group, such as a cyano or ester moiety, which can be converted to the desired carboxamide post-synthesis.

Robinson-Gabriel Synthesis and Its Modern Variants

The Robinson-Gabriel synthesis is a classic method involving the cyclodehydration of 2-acylamino ketones.[14][15][16] While traditionally requiring harsh dehydrating agents like concentrated sulfuric acid, modern adaptations have broadened its scope.[17]

Causality of the Method: This pathway is fundamentally an intramolecular condensation. The amide oxygen acts as an internal nucleophile, attacking the ketone carbonyl. The subsequent dehydration is the thermodynamic driving force, leading to the stable aromatic oxazole. The starting 2-acylamino ketones can be readily prepared from amino acids, making this route attractive for incorporating chiral elements.[15]

A powerful modern adaptation involves a one-pot Friedel-Crafts/Robinson-Gabriel sequence, where an oxazolone template reacts with an aromatic nucleophile in the presence of a Lewis acid to generate the 2-acylamino ketone in situ, which then cyclizes to the oxazole.[17][18]

Multicomponent Reactions (MCRs) for Rapid Diversification

MCRs, such as the Ugi and Passerini reactions, are exceptionally powerful for generating molecular complexity in a single step and are ideally suited for creating libraries of novel derivatives.[19]

-

Ugi Reaction: This four-component reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide.[20] A tandem Ugi/Robinson-Gabriel sequence can be employed where the Ugi product is an α-acylamino amide, perfectly primed to undergo acid-catalyzed cyclodehydration to yield a 2,4,5-trisubstituted oxazole.[21] This is particularly advantageous as it allows for variation at three positions on the oxazole scaffold simultaneously.

-

Passerini Reaction: This three-component reaction of an aldehyde, a carboxylic acid, and an isocyanide produces an α-acyloxy amide.[19] While not directly yielding an oxazole, its products can be transformed into key intermediates for oxazole synthesis.[22][23]

Part 2: Experimental Protocol: A Validated Synthetic Workflow

This section provides a representative, self-validating protocol for the synthesis of a novel N-aryl-oxazole-5-carboxamide derivative, integrating the Van Leusen synthesis with a subsequent amidation step.

Caption: General workflow for this compound synthesis.

Protocol: Synthesis of N-(4-methoxyphenyl)-2-phenylthis compound

Step 1: Synthesis of Ethyl 2-phenyloxazole-5-carboxylate

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add benzaldehyde (5.0 mmol, 1.0 equiv.), p-Toluenesulfonylmethyl isocyanide (TosMIC) (5.5 mmol, 1.1 equiv.), and anhydrous methanol (50 mL).

-

Reaction: Add potassium carbonate (K₂CO₃) (7.5 mmol, 1.5 equiv.) portion-wise to the stirring suspension.

-

Heating: Heat the reaction mixture to reflux (approx. 65°C) and monitor by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).

-

Workup: Cool the mixture to room temperature and remove the solvent under reduced pressure. Redissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL).

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel (eluent: 20-30% ethyl acetate in hexanes) to yield the pure ester intermediate.

Step 2: Saponification to Oxazole-5-carboxylic acid

-

Setup: Dissolve the purified ester (4.0 mmol, 1.0 equiv.) in a mixture of tetrahydrofuran (THF) and water (3:1, 40 mL).

-

Reaction: Add lithium hydroxide monohydrate (LiOH·H₂O) (8.0 mmol, 2.0 equiv.) and stir the mixture at room temperature for 4-6 hours.

-

Workup: Remove the THF under reduced pressure. Dilute the aqueous residue with water (20 mL) and acidify to pH ~2-3 with 1M HCl.

-

Isolation: The carboxylic acid product will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum.

Step 3: Amide Coupling

-

Setup: In a dry flask under a nitrogen atmosphere, dissolve the carboxylic acid (3.0 mmol, 1.0 equiv.), 4-methoxyaniline (3.3 mmol, 1.1 equiv.), and HATU (3.6 mmol, 1.2 equiv.) in anhydrous dimethylformamide (DMF) (30 mL).

-

Reaction: Cool the solution to 0°C and add N,N-Diisopropylethylamine (DIPEA) (6.0 mmol, 2.0 equiv.) dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Workup: Pour the reaction mixture into water (100 mL) and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with saturated NaHCO₃ solution, water, and brine.

-

Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the final product by flash column chromatography (eluent: 30-50% ethyl acetate in hexanes) to yield the title compound as a solid.

Part 3: Rigorous Characterization of Novel Derivatives

Unambiguous structural confirmation is paramount. A combination of spectroscopic techniques is required to validate the identity, purity, and structure of the newly synthesized compounds.

Spectroscopic and Spectrometric Analysis

| Technique | Purpose | Expected Observations for N-(4-methoxyphenyl)-2-phenylthis compound |

| ¹H NMR | Confirms proton environment and connectivity. | - Singlet for oxazole C4-H (~8.0-8.5 ppm).[24][25] - Multiplets for aromatic protons on phenyl and methoxyphenyl rings (~6.9-8.2 ppm). - Singlet for amide N-H (broad, ~8.5-9.5 ppm). - Singlet for methoxy (-OCH₃) protons (~3.8 ppm). |

| ¹³C NMR | Confirms carbon skeleton. | - Resonances for oxazole ring carbons (C2, C4, C5) in the range of ~120-165 ppm.[24][25] - Signal for the amide carbonyl (C=O) at ~160-170 ppm. - Signals for aromatic carbons. - Signal for methoxy carbon at ~55 ppm. |

| HRMS | Provides exact mass for molecular formula confirmation. | - The measured m/z of the molecular ion [M+H]⁺ should match the calculated exact mass for C₁₇H₁₅N₂O₃ to within 5 ppm.[26][27] |

| FTIR | Identifies key functional groups. | - Strong C=O stretch for the amide (~1650-1680 cm⁻¹). - N-H stretch (amide) as a sharp peak (~3300 cm⁻¹). - C=N and C=C stretches from the oxazole and aromatic rings (~1500-1600 cm⁻¹).[28] |

X-ray Crystallography: The Gold Standard

For truly novel scaffolds or when stereochemistry is a factor, single-crystal X-ray crystallography provides the definitive, unambiguous three-dimensional structure.[29] Obtaining suitable crystals is the primary challenge, often requiring screening of various solvent systems for recrystallization. The resulting data confirms not only the connectivity but also bond lengths, bond angles, and intermolecular interactions in the solid state, offering invaluable insights for structure-activity relationship (SAR) studies.[29][30]

Conclusion

The synthesis of novel this compound derivatives is a dynamic and rewarding field for medicinal chemists. A strategic combination of classic reactions like the Van Leusen synthesis and modern, diversity-oriented approaches such as multicomponent reactions provides a robust toolkit for accessing a wide array of analogues.[8][21] Success in this endeavor relies not only on skillful synthetic execution but also on a rigorous and multi-faceted approach to characterization, ensuring that the synthesized molecules are structurally validated to the highest standards of scientific integrity. The methodologies and insights presented in this guide serve as a foundational framework for researchers aiming to explore this promising chemical space for the discovery of new therapeutic agents.

References

- Zhang, W., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. MDPI.

- Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline.

- Wikipedia contributors. (2023). Robinson–Gabriel synthesis. Wikipedia.

- Wikipedia contributors. (2023). Van Leusen reaction. Wikipedia.

- NROChemistry. (n.d.). Van Leusen Reaction. NROChemistry.

- Thompson, M. J., et al. (2009). Ugi Reactions with Ammonia Offer Rapid Access to a Wide Range of 5-Aminothiazole and Oxazole Derivatives. The Journal of Organic Chemistry.

- Cuny, G., Gámez-Montaño, R., & Zhu, J. (2004). Truncated diastereoselective Passerini reaction, a rapid construction of polysubstituted oxazole and peptides having an α-hydroxy-β-amino acid component. Tetrahedron.

- Organic Chemistry Portal. (n.d.). Van Leusen Reaction. Organic Chemistry Portal.

- Organic Chemistry Portal. (n.d.). Van Leusen Oxazole Synthesis. Organic Chemistry Portal.

- SynArchive. (n.d.). Robinson-Gabriel Synthesis. SynArchive.

- Iska, R., et al. (2012). Tritylamine as an Ammonia Surrogate in the Ugi Reaction Provides Access to Unprecedented 5-Sulfamido Oxazoles Using Burgess-type Reagents. Organic Letters.

- Keni, M., & Tepe, J. J. (2005). One-Pot Friedel−Crafts/Robinson−Gabriel Synthesis of Oxazoles Using Oxazolone Templates. The Journal of Organic Chemistry.

- ResearchGate. (2009). Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles. ResearchGate.

- ideXlab. (n.d.). Robinson-Gabriel Synthesis. ideXlab.

- Semantic Scholar. (n.d.). Ugi reactions with ammonia offer rapid access to a wide range of 5-aminothiazole and oxazole derivatives. Semantic Scholar.

- Wikipedia contributors. (2023). Passerini reaction. Wikipedia.

- Sharma, V., et al. (2019). A comprehensive review on biological activities of oxazole derivatives. Journal of the Egyptian National Cancer Institute.

- Sharma, V., et al. (2019). A comprehensive review on biological activities of oxazole derivatives. Journal of the Egyptian National Cancer Institute.

- ResearchGate. (n.d.). Ugi‐type multicomponent reaction for synthesizing... ResearchGate.

- Journal of Pharmaceutical Research International. (2021). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Journal of Pharmaceutical Research International.

- International Journal of Medical and Pharmaceutical Research. (2022). A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. International Journal of Medical and Pharmaceutical Research.

- Zhang, W., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules.

- ResearchGate. (2019). A comprehensive review on biological activities of oxazole derivatives. ResearchGate.

- Taylor & Francis Online. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online.

- PubMed. (2017). Synthesis of triazolo-fused benzoxazepines and benzoxazepinones via Passerini reactions followed by 1,3-dipolar cycloadditions. PubMed.

- Indo American Journal of Pharmaceutical Sciences. (2022). A brief review on antimicrobial activity of oxazole derivatives. IAJPS.

- African Journal of Biomedical Research. (2024). Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. African Journal of Biomedical Research.

- PubMed Central. (2022). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. PubMed Central.

- Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Organic Chemistry Portal.

- Heterocycles. (1980). Mass spectrometry of oxazoles. Heterocycles.

- ResearchGate. (n.d.). X‐ray crystal structure of 5a. ResearchGate.

- PubMed Central. (2021). Novel Pyridyl–Oxazole Carboxamides: Toxicity Assay Determination in Fungi and Zebrafish Embryos. PubMed Central.

- ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.

- ResearchGate. (2025). Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. ResearchGate.

- Journal of the Chemical Society, Perkin Transactions 2. (2000). X-Ray structures and ab initio study of the conformational properties of novel oxazole and thiazole containing di- and tripeptide mimetics. RSC Publishing.

- Journal of Drug Delivery and Therapeutics. (2023). Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. Journal of Drug Delivery and Therapeutics.

- PubMed Central. (2022). Discovery of novel oxazole-based macrocycles as anti-coronaviral agents targeting SARS-CoV-2 main protease. PubMed Central.

- Beilstein Journals. (2022). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journals.

- The Royal Society of Chemistry. (n.d.). Supporting Information for Synthesis of 2,5-Disubstituted Oxazoles via Cobalt(III)-Catalyzed Cross-Coupling of N-Pivaloyloxyamid. The Royal Society of Chemistry.

- ResearchGate. (n.d.). X-ray crystal structure of 5h, with atom-numbering scheme. ResearchGate.

Sources

- 1. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Tritylamine as an Ammonia Surrogate in the Ugi Reaction Provides Access to Unprecedented 5-Sulfamido Oxazoles Using Burgess-type Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. d-nb.info [d-nb.info]

- 5. researchgate.net [researchgate.net]

- 6. iajps.com [iajps.com]

- 7. ijmpr.in [ijmpr.in]

- 8. mdpi.com [mdpi.com]

- 9. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Van Leusen reaction - Wikipedia [en.wikipedia.org]

- 11. Van Leusen Reaction [organic-chemistry.org]

- 12. Van Leusen Oxazole Synthesis [organic-chemistry.org]

- 13. Van Leusen Reaction | NROChemistry [nrochemistry.com]

- 14. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 15. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 16. synarchive.com [synarchive.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Robinson-Gabriel Synthesis - Explore the Science & Experts | ideXlab [idexlab.com]

- 19. Passerini reaction - Wikipedia [en.wikipedia.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

- 22. Truncated diastereoselective Passerini reaction, a rapid construction of polysubstituted oxazole and peptides having an α-hydroxy-β-amino acid component [organic-chemistry.org]

- 23. Synthesis of triazolo-fused benzoxazepines and benzoxazepinones via Passerini reactions followed by 1,3-dipolar cycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 25. beilstein-journals.org [beilstein-journals.org]

- 26. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 27. Discovery of novel oxazole-based macrocycles as anti-coronaviral agents targeting SARS-CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]

- 28. pdf.benchchem.com [pdf.benchchem.com]

- 29. pdf.benchchem.com [pdf.benchchem.com]

- 30. X-Ray structures and ab initio study of the conformational properties of novel oxazole and thiazole containing di- and tripeptide mimetics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Mechanism of Action of Oxazole-5-Carboxamides in Cancer Cells

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of Oxazole-5-Carboxamides in Oncology

The oxazole heterocycle is a prominent scaffold in medicinal chemistry, frequently incorporated into novel drug candidates for its favorable pharmacokinetic properties and versatile synthetic accessibility.[1][2] Within the vast landscape of cancer drug discovery, derivatives of oxazole-5-carboxamide have emerged as a particularly promising class of targeted therapeutic agents. While the broader oxazole family engages a diverse range of oncogenic targets—including STAT3, microtubules, and DNA topoisomerases—a clinically significant subset of this compound derivatives has been specifically engineered to inhibit protein kinases, which are critical regulators of cellular signaling.[1][3]

This guide focuses on the predominant mechanism of action for this therapeutic class: the targeted inhibition of the serine/threonine kinase Akt (also known as Protein Kinase B or PKB). Dysregulation of the PI3K/Akt/mTOR signaling pathway, of which Akt is a central node, is one of the most common aberrations in human cancer, driving uncontrolled cell proliferation, survival, and therapeutic resistance.[4][5][6] As such, potent and selective Akt inhibitors built upon the this compound scaffold, such as Capivasertib (AZD5363), represent a pivotal strategy in precision oncology.[7][8] This document will provide an in-depth exploration of the molecular interactions, cellular consequences, and key experimental methodologies used to validate the anticancer activity of these compounds.

Section 1: The Core Mechanism - Inhibition of the PI3K/Akt/mTOR Signaling Axis

The anticancer efficacy of this class of oxazole-5-carboxamides is rooted in their ability to disrupt the PI3K/Akt/mTOR pathway, a critical intracellular cascade that governs cell growth, proliferation, and survival.[9][10] This pathway is frequently hyperactivated in tumors through various genetic alterations, including mutations in PIK3CA, loss of the tumor suppressor PTEN, or activating mutations in AKT1.[7][11]

The Molecular Target: Akt Kinase

Akt is a serine/threonine kinase with three highly homologous isoforms (Akt1, Akt2, and Akt3).[7] The activation of Akt is a multi-step process initiated by upstream signals, typically from growth factor receptor tyrosine kinases (RTKs). This leads to the activation of phosphoinositide 3-kinase (PI3K), which phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a docking site on the plasma membrane, recruiting Akt and another kinase, PDK1. This co-localization facilitates the phosphorylation of Akt at threonine 308 (T308) by PDK1 and at serine 473 (S473) by the mTORC2 complex, leading to its full activation.[5]

This compound inhibitors like Capivasertib are ATP-competitive, meaning they are designed to bind to the ATP-binding pocket of the Akt kinase domain, preventing the phosphorylation of its downstream substrates.[7][12] These inhibitors are often pan-Akt inhibitors, potently targeting all three isoforms.[8][13]

The Signaling Cascade

Once activated, Akt phosphorylates a multitude of downstream proteins that collectively promote a cancer phenotype. By inhibiting Akt, oxazole-5-carboxamides effectively block these pro-tumorigenic signals.

-

Cell Growth and Proliferation: Akt activates the mammalian target of rapamycin complex 1 (mTORC1), a master regulator of protein synthesis.[5] mTORC1 phosphorylates downstream effectors like S6 kinase (S6K) and 4E-BP1 to drive cell growth and proliferation. Inhibition of Akt prevents mTORC1 activation, thereby halting this process.

-

Survival and Apoptosis Suppression: Akt promotes cell survival by phosphorylating and inactivating several pro-apoptotic proteins, including GSK3β and the FOXO family of transcription factors.[14] By preventing this, Akt inhibitors can restore apoptotic signaling, leading to programmed cell death in cancer cells.

-

Metabolism: The PI3K/Akt/mTOR axis is a pivotal regulator of cellular metabolism, including glycolysis and lipid metabolism, which are often reprogrammed in cancer to support rapid growth.[4]

The central role of an this compound-based Akt inhibitor is visualized in the signaling pathway diagram below.

Protocol: Assessing Target Engagement via Western Blot

Causality: The first and most crucial step is to prove that the compound directly engages its intended target. For an Akt inhibitor, this means demonstrating a reduction in the phosphorylation of Akt and its key downstream substrates. Western blotting is the gold-standard technique for this purpose. [15][16]It is essential to use antibodies that specifically recognize the phosphorylated forms of the proteins (e.g., p-Akt Ser473, p-GSK3β) and compare the signal to antibodies that recognize the total amount of the protein, which serves as a loading control. [17][18] Methodology:

-

Cell Culture and Treatment: Plate cancer cells (e.g., BT474, U87-MG) and allow them to adhere. Treat cells with increasing concentrations of the this compound inhibitor for a predetermined time (e.g., 2-24 hours).

-

Lysate Preparation: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and, critically, phosphatase inhibitors to preserve the phosphorylation state of proteins. [15]3. Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane. [15]5. Blocking and Antibody Incubation: Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST to prevent non-specific antibody binding. [15][18]Incubate the membrane overnight at 4°C with primary antibodies (e.g., anti-p-Akt S473, anti-total Akt) diluted in blocking buffer.

-

Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate. [15]7. Analysis: A dose-dependent decrease in the p-Akt/total Akt ratio confirms target engagement.

Protocol: Quantifying Cell Viability with the MTT Assay

Causality: To link target engagement with a functional cellular outcome, a cell viability assay is performed. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability and proliferation. [19][20]A reduction in metabolic activity in treated cells indicates cytotoxicity or cytostatic effects.

Methodology:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to attach overnight. [21]2. Compound Treatment: Treat the cells with a serial dilution of the this compound compound for a specified duration (e.g., 72 hours). Include vehicle-only wells as a negative control.

-

MTT Addition: Add MTT solution (final concentration ~0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C. [19]Metabolically active cells will reduce the yellow MTT to purple formazan crystals. [20][22]4. Solubilization: Add a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals. [21]5. Absorbance Measurement: Read the absorbance of the plate on a microplate reader at a wavelength between 550 and 600 nm. [19]6. Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol: Detecting Apoptosis via Annexin V/PI Flow Cytometry

Causality: To confirm that cell death is occurring via apoptosis, Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is the preferred method. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. [23][24]Annexin V is a protein that binds with high affinity to PS, and when conjugated to a fluorophore (e.g., FITC), it can identify early apoptotic cells. [25]PI is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised. [26] Methodology:

-

Cell Treatment: Treat cells with the this compound compound at concentrations around the IC50 value for a time known to induce cell death (e.g., 24-48 hours).

-

Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included in the analysis. [26]Centrifuge and wash the cells with cold PBS.

-

Staining: Resuspend approximately 1-5 x 10^5 cells in 100 µL of 1X Binding Buffer. Add 5 µL of fluorochrome-conjugated Annexin V and 1-2 µL of PI solution. [26]4. Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark. [23]5. Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately on a flow cytometer. 6. Data Interpretation: The cell population will be separated into four quadrants:

-

Lower-Left (Annexin V- / PI-): Live, healthy cells.

-

Lower-Right (Annexin V+ / PI-): Early apoptotic cells.

-

Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.

-

Upper-Left (Annexin V- / PI+): Necrotic cells (often due to mechanical damage). A significant increase in the Annexin V-positive populations (lower-right and upper-right) in treated samples compared to controls confirms the induction of apoptosis.

-

Section 4: Clinical Relevance and Future Directions

The development of this compound-based Akt inhibitors has progressed from preclinical models into clinical trials, validating the importance of this therapeutic strategy. [6][27]Capivasertib, for instance, has shown promise in clinical trials for breast cancer, particularly in tumors with alterations in the PI3K/Akt pathway. [7][27] Future research in this area will likely focus on several key aspects:

-

Biomarker Discovery: Identifying predictive biomarkers to select patients most likely to respond to Akt inhibition remains a critical unmet need. [6][28]* Combination Therapies: Combining Akt inhibitors with other targeted agents or traditional chemotherapy may overcome resistance and enhance therapeutic efficacy. [8][27]* Overcoming Resistance: Understanding the mechanisms by which cancer cells develop resistance to Akt inhibitors is essential for designing next-generation drugs and treatment strategies.

By rigorously applying the mechanistic and experimental principles outlined in this guide, researchers can continue to advance the development of this compound inhibitors and fully realize their potential in the fight against cancer.

References

- Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]

- Roche.

- Mabuchi, S., et al.

- Thiyagarajan, S., et al. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]

- National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. [Link]

- Jia, Y., et al. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Frontiers in Oncology. [Link]

- Papadimitraki, E., et al. The emerging role of capivasertib in breast cancer. PMC - NIH. [Link]

- Coleman, N., et al. Clinical Development of AKT Inhibitors and Associated Predictive Biomarkers to Guide Patient Treatment in Cancer Medicine. Pharmacogenomics and Personalized Medicine. [Link]

- Coleman, N., et al. Clinical Development of AKT Inhibitors and Associated Predictive Biomarkers to Guide Patient Treatment in Cancer Medicine. Dovepress. [Link]

- My Cancer Genome. PI3K/AKT1/MTOR. My Cancer Genome. [Link]

- Wikipedia.

- PubChem - NIH. Capivasertib. PubChem. [Link]

- Boster Biological Technology. Annexin V PI Staining Guide for Apoptosis Detection. Boster Biological Technology. [Link]

- National Cancer Institute. Capivasertib.

- Coleman, N., et al.

- Hennessy, B.T., et al. PI3K/Akt/mTOR pathway as a target for cancer therapy. Semantic Scholar. [Link]

- AstraZeneca. AZD5363.

- Pal, S.K., et al.

- Nitulescu, G.M., et al. Akt inhibitors in cancer treatment: The long journey from drug discovery to clinical use (Review). PubMed Central. [Link]

- University of Rochester Medical Center. The Annexin V Apoptosis Assay. University of Rochester Medical Center. [Link]

- Bio-Rad Antibodies. Detection of Phosphorylated Proteins by Western Blotting. Bio-Rad Antibodies. [Link]

- Kaur, R., et al. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. PubMed. [Link]

- Bio-Rad Antibodies.

- Jensen, P., et al. Detection of phosphorylated Akt and MAPK in cell culture assays. PMC - NIH. [Link]

- Kaur, R., et al. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies.

- Bentham Science. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Bentham Science. [Link]

- Biointerface Research in Applied Chemistry. Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Biointerface Research in Applied Chemistry. [Link]

- Al-Ostath, A.S., et al. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. PMC - NIH. [Link]

- Chang, J., et al. New thiazole carboxamides as potent inhibitors of Akt kinases. PubMed. [Link]

- Lindsley, C.W., et al. Diverse heterocyclic scaffolds as allosteric inhibitors of AKT. PubMed. [Link]

- Gentile, F., et al. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. PMC. [Link]

- Chang, J., et al. New thiazole carboxamides as potent inhibitors of Akt kinases.

- Wang, B., et al.

Sources

- 1. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benthamscience.com [benthamscience.com]

- 3. researchgate.net [researchgate.net]

- 4. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 6. tandfonline.com [tandfonline.com]

- 7. “The emerging role of capivasertib in breast cancer” - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Capivasertib - NCI [dctd.cancer.gov]

- 9. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 10. PI3K/Akt/mTOR pathway as a target for cancer therapy | Semantic Scholar [semanticscholar.org]

- 11. Akt inhibitors in cancer treatment: The long journey from drug discovery to clinical use (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Capivasertib | C21H25ClN6O2 | CID 25227436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. selleckchem.com [selleckchem.com]

- 14. scispace.com [scispace.com]

- 15. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 16. Detection of phosphorylated Akt and MAPK in cell culture assays - PMC [pmc.ncbi.nlm.nih.gov]

- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 19. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 20. MTT assay protocol | Abcam [abcam.com]

- 21. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]

- 22. broadpharm.com [broadpharm.com]

- 23. bosterbio.com [bosterbio.com]

- 24. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 25. kumc.edu [kumc.edu]

- 26. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Clinical Development of AKT Inhibitors and Associated Predictive Biomarkers to Guide Patient Treatment in Cancer Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 28. dovepress.com [dovepress.com]

A Senior Application Scientist's Guide to the Biological Activity Screening of a Diverse Oxazole-5-Carboxamide Library

Introduction: The Oxazole-5-Carboxamide Scaffold in Modern Drug Discovery

The oxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The this compound substitution pattern, in particular, offers a versatile three-dimensional framework. This allows for the generation of large, chemically diverse libraries through various synthetic routes, making it an attractive starting point for drug discovery campaigns.[3][4]

Screening a diverse library of these compounds is not a brute-force exercise; it is a strategic endeavor to identify novel chemical matter that can modulate biological targets in a desired way. The goal is to move beyond simply finding "activity" and to identify well-behaved, potent, and selective molecules that represent viable starting points for a hit-to-lead program.[5] This guide provides a comprehensive, field-proven framework for executing such a screening campaign, emphasizing the rationale behind each step to ensure scientific integrity and maximize the probability of success.

Part 1: The Foundation - Library Quality & Management

The success of any screening campaign is fundamentally dependent on the quality of the compound library.[6] Before a single plate is screened, rigorous quality control (QC) is not just recommended; it is essential for the validity of the entire project.

The Rationale for Stringent Quality Control

A compound library is a significant investment, and its integrity must be protected.[7][8] Compounds can degrade over time, solvents can evaporate leading to concentration errors, and impurities can give rise to false positives.[7][9] Our first directive is to trust, but verify.

Key QC Protocols:

-

Identity & Purity Confirmation: A representative subset of the library (typically 5-10%) should be analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the identity and assess the purity of the compounds. A purity cutoff of >90% is a common industry standard.[6]

-

Concentration Validation: For libraries stored in solution (typically DMSO), concentration should be verified. This can be achieved using techniques like acoustic dispensing verification or High-Performance Liquid Chromatography (HPLC) with a universal detector.

-

Compound Management: Proper storage is critical. Libraries should be stored in a controlled environment (e.g., -20°C or -80°C, low humidity, inert gas) to minimize degradation.[9] The use of sealed plates and minimizing freeze-thaw cycles are best practices that preserve compound integrity.[9]

Part 2: The Screening Cascade - A Multi-Stage Strategy for Hit Identification

A well-designed screening cascade, or "screening tree," is a sequential process designed to efficiently sift through thousands of compounds to identify a small number of high-quality hits.[5] This funneling approach (Figure 1) ensures that resources are focused on the most promising molecules.

Diagram: The High-Throughput Screening Cascade

Caption: The Hit Identification Funnel.

Target Selection & Assay Development

The choice of assay format—biochemical or cell-based—is a critical first decision.

-

Biochemical Assays: These assays use purified components (e.g., an enzyme and its substrate) and are excellent for identifying direct inhibitors of a target.[10][11] They offer high throughput and mechanistic clarity but lack the complexity of a living system.[12]

-

Cell-Based Assays: These assays measure a biological response in living cells, providing more physiologically relevant data.[13][14][15] They can identify compounds that act on a target within its native signaling pathway but can be more complex to develop and interpret.[12][13]

The Principle of a Self-Validating Assay: Regardless of the format, the assay must be robust. The key statistical parameter for validating a high-throughput screening (HTS) assay is the Z-factor (or Z') .[16][17] This metric quantifies the separation between the positive and negative controls, accounting for both the dynamic range and data variability.[18]

-

Z' > 0.5: An excellent assay, suitable for HTS.[18]

-

0 < Z' < 0.5: A marginal assay; may require optimization.

-

Z' < 0: The assay is not suitable for screening.[18]

Case Study: Screening for Novel Kinase Inhibitors

Protein kinases are a major class of drug targets, and many oxazole derivatives have shown activity against them.[19][20] Let's consider a hypothetical screen for inhibitors of "Kinase X."

Primary Assay: A Biochemical TR-FRET Approach We will develop a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, a common format for kinase screening.[21][22] This homogenous assay format is robust, sensitive, and amenable to automation.[21]

Experimental Protocol: Primary HTS for Kinase X Inhibitors

-

Reagent Preparation: Prepare Kinase X enzyme, biotinylated peptide substrate, and ATP in an optimized assay buffer.

-

Compound Dispensing: Using an acoustic liquid handler, dispense 20 nL of each compound from the this compound library (10 mM in DMSO stock) into the wells of a 1536-well assay plate. This results in a final assay concentration of 10 µM.

-

Enzyme/Substrate Addition: Add 1 µL of the enzyme/substrate mix to each well.

-

Initiate Reaction: Add 1 µL of ATP solution to start the kinase reaction. Incubate for 60 minutes at room temperature.

-

Detection: Add 2 µL of a stop/detection solution containing EDTA (to stop the reaction) and the TR-FRET detection reagents (e.g., a Europium-labeled anti-phospho-antibody and a Streptavidin-acceptor fluorophore).

-

Incubation & Readout: Incubate for 60 minutes to allow the detection reagents to bind. Read the plate on a TR-FRET enabled plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound relative to the high (no enzyme) and low (DMSO vehicle) controls on each plate. Calculate the Z' factor for each plate to ensure data quality.[18]

Hit Confirmation and Triage

A "hit" from the primary screen is merely a starting point. The goal of this phase is to confirm the activity and eliminate false positives.[23][24][25]

-

Confirmation Screen: Active compounds ("hits") from the primary screen are re-tested under the exact same assay conditions, but this time in triplicate, to confirm their activity.[23]

-

Dose-Response Curves: Confirmed hits are then tested across a range of concentrations (e.g., a 10-point, 3-fold serial dilution) to determine their potency, typically expressed as an IC50 value (the concentration required to inhibit 50% of the target's activity).[26][27] This is most accurately done by fitting the data to a non-linear regression curve.[28][29]

Counter-Screening & Orthogonal Validation

This is the most critical phase for ensuring the trustworthiness of your hits. The objective is to prove that the compound's activity is due to the intended mechanism and not an artifact.[23][30]

Counter-Screening: These assays are designed to identify compounds that interfere with the assay technology itself.[31][32][33]

-

Technology-Specific Counter-Screen: For our TR-FRET assay, a key counter-screen is to run the assay in the absence of the kinase target.[32] An active compound in this format is likely interfering with the fluorescence signal and is a false positive.

Orthogonal Assays: An orthogonal assay confirms the hit's activity using a different detection method or technology.[30][34] This builds confidence that the observed biological effect is real.

-

Example Orthogonal Assay (Kinase X): A luminescence-based kinase activity assay (e.g., ADP-Glo) could be used. This assay measures ADP production, a direct product of the kinase reaction, and relies on a completely different detection modality (luminescence) than the primary TR-FRET screen.[35]

Diagram: Hit Triage and Validation Logic

Caption: Logic flow for validating on-target activity.

Part 3: Data Presentation & Interpretation

Clear data presentation is crucial for decision-making. All quantitative data should be summarized in structured tables.

Table 1: Summary of Screening and Validation Data (Hypothetical)

| Compound ID | Primary Screen (% Inhibition @ 10µM) | Confirmed IC50 (µM) | Counter-Screen (% Inhibition) | Orthogonal Assay IC50 (µM) | Notes |

| OX-001 | 85.2 | 1.2 | 2.5 | 1.5 | Validated Hit: Potent, on-target. |

| OX-002 | 92.1 | 0.8 | 75.4 | > 50 | False Positive: Assay interference. |

| OX-003 | 78.5 | 3.5 | 5.1 | 4.2 | Validated Hit: Moderate potency. |

| OX-004 | 55.0 | 9.8 | 1.1 | > 50 | False Positive: Not confirmed in orthogonal assay. |

| OX-005 | 62.3 | 15.6 | N/A | N/A | Inactive: Failed potency criteria. |

Conclusion

The biological screening of a diverse this compound library is a systematic process of elimination and validation. By beginning with a high-quality library, employing a robust and statistically validated primary assay, and executing a stringent triage cascade of confirmation, counter-screening, and orthogonal validation, we can confidently identify high-quality, on-target hits. This methodical approach, grounded in scientific integrity, transforms a large chemical library from a collection of possibilities into a focused set of validated starting points for successful drug discovery programs.

References

- Nierode, G. J., Kwon, P. S., & Dordick, J. S. (2016). Cell-Based Assay Design for High-Content Screening of Drug Candidates. Journal of Microbiology and Biotechnology. [Link]

- Housing Innovations. (2025). 5 Ways to Determine IC50 Value in Pharmacology Research.

- von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. ChemBioChem, 6(3), 481-490. [Link]

- BellBrook Labs. (2025). Biochemical Assay Development: Strategies to Speed Up Research. BellBrook Labs. [Link]

- Semantic Scholar. (n.d.). High-Throughput Screening for Kinase Inhibitors. Semantic Scholar. [Link]

- Koresawa, M., et al. (2018). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. PubMed. [Link]

- BIT 479/579. (n.d.). Z-factors. High-throughput Discovery. [Link]

- On HTS. (2023). Z-factor. On HTS. [Link]

- Collins, I., & Workman, P. (2006). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Current Opinion in Chemical Biology, 10(4), 344-351. [Link]

- Drug Target Review. (2015). The importance of adequately triaging hits from HTS campaigns. Drug Target Review. [Link]

- Nuvisan. (n.d.). Expert biochemical assays for drug discovery success. Nuvisan. [Link]

- Wikipedia. (n.d.). IC50. Wikipedia. [Link]

- Wikipedia. (n.d.). Z-factor. Wikipedia. [Link]

- Vincent, F., et al. (2020). Hit Triage and Validation in Phenotypic Screening: Considerations and Strategies. Cell Chemical Biology, 27(11), 1332-1346. [Link]

- NorthEast BioLab. (n.d.). Biochemical Assay Development, Biochemical Analysis. NorthEast BioLab. [Link]

- Mountford, S. J., & Tame, J. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World. [Link]

- Zhang, X. D. (2021). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies.

- Sygnature Discovery. (n.d.). The Importance of Counter Screens in HTS.

- Ichor Life Sciences. (n.d.). Biochemical Assay Development. Ichor Life Sciences. [Link]

- Li, Q., et al. (2022). A review for cell-based screening methods in drug discovery. Journal of Pharmacological and Toxicological Methods, 115, 107172. [Link]

- Drug Target Review. (2023). Assay performance and the Z'-factor in HTS. Drug Target Review. [Link]

- Assay Genie. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Assay Genie. [Link]

- Azure Biosystems. (2025).

- Evotec. (n.d.). Biochemical Assay Services. Evotec. [Link]

- Creative Biolabs. (n.d.). Counter-Screen Service.

- Singh, R., et al. (2025). Cell-based Assays: Screening Bioactive Compounds & Leads.

- The University of Arizona. (n.d.). The Screening Process. R. Ken Coit College of Pharmacy. [Link]

- Evotec. (2025).

- Laggner, C., et al. (2012). The essential roles of chemistry in high-throughput screening triage. Future Medicinal Chemistry, 4(15), 1939-1957. [Link]

- Brodin, P., et al. (2015). Cell-based high-content screening of small-molecule libraries. Medecine Sciences, 31(3), 319-326. [Link]

- Sygnature Discovery. (n.d.). Hit Discovery at Sygnature Discovery.

- ResearchGate. (2017). How to determine IC50 value of a compound?

- Reaction Biology. (n.d.). Cell-Based Assays for Drug Discovery. Reaction Biology. [Link]

- Thorne, N., et al. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 14(3), 315-324. [Link]

- Laggner, C., & Locuson, C. W. (2012). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Current Protocols in Pharmacology, 58(1), 9.13.1-9.13.24. [Link]

- Baell, J. B., & Walters, M. A. (2014). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. Journal of Biomolecular Screening, 19(5), 633-646. [Link]

- Sharma, V., et al. (2019).

- Chan, J. A., & Hueso-Rodríguez, J. A. (2002). Compound library management. Methods in Molecular Biology, 190, 117-127. [Link]

- Illumina. (n.d.).

- Di Mauro, G., et al. (2019). Design, Synthesis, and Biological Evaluation of a Series of Oxazolone Carboxamides as a Novel Class of Acid Ceramidase Inhibitors. Journal of Medicinal Chemistry, 62(17), 7986-8004. [Link]

- Priyanka, Dr., et al. (2024). A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. International Journal of Medical and Pharmaceutical Research, 5(6), 33-49. [Link]

- Basile, L., et al. (2018). Exploring the Biological Activity of a Library of 1,2,5-Oxadiazole Derivatives Endowed With Antiproliferative Activity. Anticancer Research, 38(12), 6757-6764. [Link]

- IAJPS. (2022). A brief review on antimicrobial activity of oxazole derivatives. Indo American Journal of Pharmaceutical Sciences, 09(9). [Link]

- Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. (2022). Journal of Drug Delivery and Therapeutics, 12(4-S), 209-218. [Link]

- Crane, L. J., et al. (2003). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Organic Letters, 5(5), 721-724. [Link]

- Li, Y., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1604. [Link]

Sources

- 1. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iajps.com [iajps.com]

- 3. Design, Synthesis, and Biological Evaluation of a Series of Oxazolone Carboxamides as a Novel Class of Acid Ceramidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. The essential roles of chemistry in high-throughput screening triage - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 7. lifesciences.danaher.com [lifesciences.danaher.com]

- 8. Compound library management - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. nebiolab.com [nebiolab.com]

- 11. Biochemical Assays | Evotec [evotec.com]

- 12. Cell-Based Assay Design for High-Content Screening of Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. reactionbiology.com [reactionbiology.com]

- 16. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]

- 17. Z-factor - Wikipedia [en.wikipedia.org]

- 18. assay.dev [assay.dev]

- 19. High‐Throughput Screening for Kinase Inhibitors | Semantic Scholar [semanticscholar.org]

- 20. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Biochemical Kinase Assays | Thermo Fisher Scientific - TW [thermofisher.com]

- 22. bellbrooklabs.com [bellbrooklabs.com]

- 23. drugtargetreview.com [drugtargetreview.com]

- 24. Hit Triage and Validation in Phenotypic Screening: Considerations and Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. drugtargetreview.com [drugtargetreview.com]

- 26. IC50 - Wikipedia [en.wikipedia.org]

- 27. azurebiosystems.com [azurebiosystems.com]

- 28. 5 Ways to Determine IC50 Value in Pharmacology Research - Housing Innovations [dev.housing.arizona.edu]

- 29. researchgate.net [researchgate.net]

- 30. ACDD - Our Process | R. Ken Coit College of Pharmacy [pharmacy.arizona.edu]

- 31. sygnaturediscovery.com [sygnaturediscovery.com]

- 32. Counter-Screen Service - Creative Biolabs [dataverify.creative-biolabs.com]

- 33. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]

- 34. sygnaturediscovery.com [sygnaturediscovery.com]

- 35. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]

A Scientist's Guide to the Structure-Activity Relationship of Oxazole-5-Carboxamide Analogs: From Synthesis to Biological Validation

Abstract

The oxazole ring is a five-membered heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1][2] This guide provides an in-depth exploration of the structure-activity relationships (SAR) of a specific, privileged subclass: oxazole-5-carboxamide analogs. We will dissect the synthetic strategies for creating these analogs, analyze how specific structural modifications influence biological activity, and detail the essential experimental protocols for their validation. This document is intended for researchers, scientists, and drug development professionals, offering a blend of foundational principles and actionable, field-proven insights to accelerate the discovery of novel therapeutics.

Introduction: The this compound Scaffold

The oxazole core, consisting of a five-membered ring with one oxygen and one nitrogen atom, serves as a valuable scaffold in the design of therapeutic agents.[2][3] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[4][5] The this compound framework, in particular, offers a versatile platform for medicinal chemists. The distinct substitution points on the oxazole ring and the amide nitrogen allow for fine-tuning of physicochemical properties and target engagement.

This versatility is key to its "privileged" status; the scaffold can be decorated with various functional groups to interact with a multitude of biological targets, from protein kinases to G-protein coupled receptors.[6][7] Understanding the causal relationship between a specific decoration (structure) and its biological consequence (activity) is the essence of SAR exploration.

Core Synthesis Strategies

The generation of a diverse library of analogs is foundational to any SAR campaign. The van Leusen oxazole synthesis is a widely recognized and efficient method for creating 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[8][9][10] This reaction forms the core of many synthetic routes to the desired carboxamide scaffold.

General Synthetic Workflow

A common and effective approach involves a multi-step sequence that begins with the formation of the core oxazole ring, followed by functionalization to install the carboxamide moiety. The causality here is strategic: building the stable heterocyclic core first allows for more flexible and varied chemistry to be performed at the less stable ester or acid positions later on.

Caption: General workflow for synthesizing this compound analogs.

Representative Protocol: Microwave-Assisted Oxazole Synthesis

Microwave-assisted synthesis offers a significant advantage by reducing reaction times and often improving yields.[11] This protocol is a self-validating system; successful formation of the product can be easily monitored by thin-layer chromatography (TLC) and confirmed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Objective: To synthesize a 5-substituted oxazole intermediate.

Materials:

-

Appropriate aryl aldehyde (1.0 mmol)

-

Tosylmethyl isocyanide (TosMIC) (1.0 mmol)

-

Potassium Carbonate (K₂CO₃) (2.0 mmol)

-

Methanol (5 mL)

-

Microwave synthesis vial

Procedure:

-

Combine the aryl aldehyde, TosMIC, and K₂CO₃ in a microwave synthesis vial.

-

Add methanol and seal the vial.

-

Place the vial in a microwave reactor and irradiate at 100°C for 10-20 minutes.

-

Monitor the reaction progress using TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water and extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the desired 5-substituted oxazole.

Decoding the Structure-Activity Relationship (SAR)

The core of our exploration lies in systematically modifying the this compound scaffold and observing the impact on biological activity. The key positions for modification are the C2 and C4 positions of the oxazole ring and the nitrogen of the C5-carboxamide.

Caption: Key modification points for SAR studies on the this compound scaffold.

Case Study: Oxazole-5-Carboxamides as Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology.[12] Many oxazole derivatives have been developed as potent kinase inhibitors.[7] The SAR for this class of compounds often reveals several key principles:

-

C2-Position (R1): Aromatic or heteroaromatic rings are often preferred. The choice is dictated by the need to occupy a specific hydrophobic pocket within the kinase active site. Substitution on this ring (e.g., with halogens or methoxy groups) can further fine-tune binding affinity and selectivity.

-

C4-Position (R2): This position is often less tolerant of bulky substituents. Small groups like methyl or ethyl are common, as larger groups can lead to steric clashes.

-

Amide-N (R3): This is a critical interaction point. The amide N-H often acts as a hydrogen bond donor. The substituent (R3) acts as a "vector," projecting into solvent-exposed regions or forming additional interactions that enhance potency and selectivity.

Quantitative SAR Data Presentation

| Compound ID | R1 (C2-Substituent) | R3 (Amide-N-Substituent) | Target Kinase IC₅₀ (nM) |

| 1a | Phenyl | Benzyl | 250 |

| 1b | 4-Chlorophenyl | Benzyl | 75 |

| 1c | Phenyl | 3-Methoxybenzyl | 220 |

| 1d | 4-Chlorophenyl | 3-Methoxybenzyl | 45 |

Analysis: The data clearly demonstrates a positive SAR for a chloro-substituent at the para-position of the C2-phenyl ring, leading to a 3-5 fold increase in potency (compare 1a vs 1b; 1c vs 1d). This suggests the chloro group is making a favorable interaction within the target's binding site, a common strategy to enhance affinity.

Experimental Validation: From Benchtop to Biological Insight

Robust and reproducible assays are critical for generating trustworthy SAR data.[13] The choice of assay depends on the biological question being asked, from direct target engagement to cellular effects.

Protocol: In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the activity of a target enzyme.[14][15] It is a cornerstone of drug discovery for kinase inhibitors.[12]

Objective: To determine the IC₅₀ value of an this compound analog against a specific protein kinase.

Materials:

-

Recombinant protein kinase

-

Kinase-specific peptide substrate

-

ATP (Adenosine triphosphate)

-

Test compounds (dissolved in DMSO)

-

Assay buffer

-

Detection reagent (e.g., ADP-Glo™, which measures ADP production)

-

384-well plates

Procedure:

-

Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Transfer a small volume (e.g., 50 nL) to the wells of a 384-well assay plate. Include controls for 100% inhibition (no enzyme) and 0% inhibition (DMSO vehicle).

-

Enzyme Addition: Add the protein kinase, diluted in assay buffer, to all wells except the 100% inhibition control.

-

Incubation: Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

-

Initiate Reaction: Add a solution containing the peptide substrate and ATP to all wells to start the kinase reaction.

-

Reaction Time: Incubate the plate for 1 hour at room temperature.

-

Stop & Detect: Add the detection reagent according to the manufacturer's protocol. This typically stops the kinase reaction and begins a process to measure the amount of ADP produced, which is proportional to kinase activity.

-

Readout: Measure the luminescence or fluorescence signal using a plate reader.

-

Data Analysis: Normalize the data to the controls. Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol: Cellular Anti-Proliferative Assay (MTT/MTS Assay)

After confirming direct target inhibition, the next logical step is to assess whether the compound affects cancer cell growth. The MTT or MTS assay is a widely used colorimetric method to measure cell viability.[12][16]

Objective: To determine the effect of an this compound analog on the proliferation of a cancer cell line.[17][18]

Materials:

-

Cancer cell line (e.g., MCF-7, HCT116)

-

Complete culture medium

-

Test compounds (dissolved in DMSO)

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution)

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to attach overnight.

-

Compound Treatment: The next day, treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO).

-

Incubation: Incubate the cells for 72 hours at 37°C in a 5% CO₂ incubator.

-

Add MTS Reagent: Add the MTS reagent to each well according to the manufacturer's instructions.

-

Incubate for Color Development: Incubate the plate for 1-4 hours at 37°C. Metabolically active, viable cells will convert the MTS tetrazolium salt into a colored formazan product.

-

Readout: Measure the absorbance at 490 nm using a plate reader.

-

Data Analysis: Subtract background absorbance, normalize the values to the vehicle control (100% viability), and plot the results to determine the concentration at which cell growth is inhibited by 50% (GI₅₀).

Future Directions

The exploration of this compound SAR is an evolving field. Future efforts will likely focus on:

-

Novel Targets: Expanding the application of this scaffold to new biological targets beyond kinases.

-

Computational Modeling: Using molecular docking and dynamics simulations to predict binding modes and guide the rational design of more potent and selective analogs.[19][20]

-

ADME Profiling: Early assessment of absorption, distribution, metabolism, and excretion (ADME) properties to improve the translation of potent compounds into viable drug candidates.

Conclusion

The this compound scaffold is a remarkably versatile and privileged structure in medicinal chemistry. A systematic and iterative approach, combining efficient synthesis, robust biological evaluation, and careful data analysis, is essential for successfully decoding its structure-activity relationship. The insights and protocols detailed in this guide provide a solid framework for researchers to build upon, enabling the rational design and discovery of next-generation therapeutics.

References

- What is an Inhibition Assay? - Blog - Biobide. (URL: [Link])

- In Vitro Enzyme Assay: Cutting Edge Research - Da-Ta Biotech. (URL: [Link])

- Enzyme Inhibition Studies | BioIVT. (URL: [Link])

- Bioassays for anticancer activities - PubMed. (URL: [Link])

- Evaluation of Enzyme Inhibitors in Drug Discovery. (URL: [Link])

- In Vitro Long-Term Proliferation Assays to Study Antiproliferative Effects of PARP Inhibitors on Cancer Cells | Springer N

- Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - NIH. (URL: [Link])

- (PDF)

- Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents | Request PDF - ResearchG

- An In Vitro Enzymatic Assay to Measure Transcription Inhibition by Gallium(III) and H3 5,10,15-tris(pentafluorophenyl)corroles - JoVE. (URL: [Link])

- Synthesis and structure-activity relationships of isoxazole carboxamides as growth hormone secretagogue receptor antagonists - PubMed. (URL: [Link])

- Cell Proliferation Assay Service | CellTiter-Glo - Reaction Biology. (URL: [Link])

- Rational design, synthesis and structure-activity relationship of novel substituted oxazole isoxazole carboxamides as herbicide safener - PubMed. (URL: [Link])

- Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (URL: [Link])

- Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis - MDPI. (URL: [Link])

- Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC - PubMed Central. (URL: [Link])

- A comprehensive review on biological activities of oxazole deriv

- Structure activity relationship of synthesized compounds - ResearchG

- Recent Development and Green Approaches for Synthesis of Oxazole Deriv

- Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - MDPI. (URL: [Link])

- Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies | Bentham Science. (URL: [Link])

- Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Publishing. (URL: [Link])

- Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids | The Journal of Organic Chemistry - ACS Public

- Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - ResearchG

- Novel Pyridyl–Oxazole Carboxamides: Toxicity Assay Determination in Fungi and Zebrafish Embryos - MDPI. (URL: [Link])

- New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC - NIH. (URL: [Link])

- A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions | ACS Omega. (URL: [Link])

- New thiazole carboxamides as potent inhibitors of Akt kinases - PubMed. (URL: [Link])

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Synthesis and structure-activity relationships of isoxazole carboxamides as growth hormone secretagogue receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benthamscience.com [benthamscience.com]

- 8. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijpsonline.com [ijpsonline.com]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. api.pageplace.de [api.pageplace.de]

- 14. blog.biobide.com [blog.biobide.com]

- 15. In Vitro Enzyme Assay: Cutting Edge Research | Da-ta Biotech [databiotech.co.il]

- 16. researchgate.net [researchgate.net]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. In Vitro Long-Term Proliferation Assays to Study Antiproliferative Effects of PARP Inhibitors on Cancer Cells | Springer Nature Experiments [experiments.springernature.com]

- 19. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

The Alchemical Compass: A Technical Guide to the Physicochemical Properties of Substituted Oxazole-5-Carboxamides for the Modern Drug Hunter

Preamble: The Oxazole-5-Carboxamide Scaffold - A Privileged Motif in Drug Discovery

The 1,3-oxazole ring is a cornerstone in medicinal chemistry, gracing the structures of numerous natural products and synthetic pharmaceuticals.[1] Its rigid, planar structure and the presence of heteroatoms for hydrogen bonding and other non-covalent interactions make the oxazole ring a privileged scaffold in drug design.[1][2] When functionalized with a carboxamide at the 5-position, the resulting this compound core presents a versatile platform for engaging with a wide array of biological targets. These compounds have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[3][4]

However, the journey from a promising hit to a viable drug candidate is fraught with challenges, many of which are dictated by the molecule's physicochemical properties. This in-depth technical guide is crafted for researchers, scientists, and drug development professionals, providing a comprehensive exploration of the key physicochemical attributes of substituted oxazole-5-carboxamides. We will delve into the theoretical underpinnings, practical experimental methodologies, and the intricate interplay of structure and property that govern the behavior of these molecules in biological systems.

Section 1: The Physicochemical Trinity - Solubility, Lipophilicity, and Ionization State

The success of an orally administered drug is critically dependent on its ability to navigate the complex biological milieu of the human body. This journey is largely governed by a trinity of physicochemical properties: aqueous solubility, lipophilicity, and the extent of ionization (pKa). A delicate balance among these three pillars is essential for achieving optimal absorption, distribution, metabolism, and excretion (ADME) profiles.[5][6]

Aqueous Solubility: The Gateway to Bioavailability

For a drug to be absorbed, it must first dissolve in the aqueous environment of the gastrointestinal tract. Poor aqueous solubility is a major hurdle in drug development, often leading to low and erratic bioavailability.[7] The solubility of substituted oxazole-5-carboxamides is influenced by a combination of factors, including the crystalline lattice energy of the solid state and the solvation energy of the molecule in water.

| Compound ID | R1 | R2 | Kinetic Solubility (µM) |

| 1a | 4-phenylbutyl | Phenyl | < 10 |

| 1b | n-pentyl | Phenyl | < 10 |

| 1c | 2-ethoxyethyl | Phenyl | 25 |

| 1d | N-methyl-piperidine | Phenyl | 248 |

Data adapted from Caputo et al. (2020).[8]

As illustrated in the table, the introduction of polar functional groups can significantly enhance aqueous solubility. The replacement of a lipophilic 4-phenylbutyl group (1a) with a more polar 2-ethoxyethyl group (1c) leads to a modest increase in solubility. More dramatically, the incorporation of a basic N-methyl-piperidine moiety (1d) results in a substantial improvement in kinetic solubility, highlighting the profound impact of ionizable groups on this property.[8]

This high-throughput method provides a rapid assessment of the kinetic solubility of a compound.

-

Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% dimethyl sulfoxide (DMSO).

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO to create a range of concentrations.

-

Addition of Aqueous Buffer: To each well, add a phosphate-buffered saline (PBS) solution (pH 7.4) to achieve a final DMSO concentration of 1-2%.

-

Incubation and Measurement: Incubate the plate at room temperature for 2 hours with gentle shaking. Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering at a specific wavelength (e.g., 620 nm).

-

Data Analysis: The concentration at which a significant increase in turbidity is observed corresponds to the kinetic solubility of the compound.

Lipophilicity: Navigating Cellular Barriers

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of its ability to cross biological membranes.[9] It is most commonly expressed as the logarithm of the partition coefficient (logP) between octanol and water. An optimal logP is crucial; while sufficient lipophilicity is required for membrane permeation, excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity.[10]